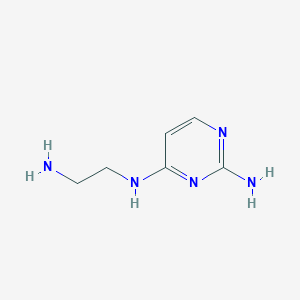

4-N-(2-aminoethyl)pyrimidine-2,4-diamine

Description

4-N-(2-Aminoethyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by a 2,4-diamine core substituted with a 2-aminoethyl group at the N4 position. Pyrimidine-2,4-diamine derivatives are widely studied for their diverse biological activities, including kinase inhibition, anticancer, and anti-Alzheimer’s properties . The 2-aminoethyl substituent may enhance solubility and bioavailability compared to bulkier or hydrophobic groups, making it a promising scaffold for drug development.

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

4-N-(2-aminoethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H11N5/c7-2-4-9-5-1-3-10-6(8)11-5/h1,3H,2,4,7H2,(H3,8,9,10,11) |

InChI Key |

OMIKZFNGGSTKND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1NCCN)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-N-(2-aminoethyl)pyrimidine-2,4-diamine is its potential as an anticancer agent. Research indicates that derivatives of 2,4-diaminopyrimidine compounds exhibit inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. For instance, a study identified a series of pyrimidine derivatives that act as potent dual inhibitors of CDK2 and CDK9, leading to significant antitumor efficacy in various cancer cell lines and animal models . The compound demonstrated an impressive IC50 value (0.004 μM for CDK2 and 0.009 μM for CDK9), suggesting its potential as a therapeutic candidate in cancer treatment.

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key proteins involved in cell proliferation and apoptosis. For example, the aforementioned study showed that the compound effectively induced G2/M cell cycle arrest and apoptosis by modulating the expression of proteins related to these processes . Such insights are critical for understanding how this compound can be utilized in targeted cancer therapies.

Structural Variations and Synthesis

The synthesis of this compound derivatives can be achieved through various chemical strategies, including combinatorial approaches that allow for the systematic variation of substituents on the pyrimidine ring. A focused library was created to explore different regioisomers and their biological activities . This flexibility in synthesis enables researchers to tailor compounds for specific biological targets.

Inhibition of Other Biological Targets

Beyond cancer therapy, this compound derivatives have been explored for their inhibitory effects on other biological targets. For example, compounds based on this scaffold have shown promise as inhibitors of BRD4 and PLK1, which are implicated in various cancers . The structural modifications made to the pyrimidine core significantly influence their binding affinity and selectivity towards these targets.

Pharmacokinetics and Bioavailability

In addition to their efficacy, the pharmacokinetic properties of these compounds are crucial for their development as therapeutic agents. Studies have reported high oral bioavailability rates in animal models, which is essential for clinical applicability . This aspect underscores the importance of optimizing chemical structures not only for potency but also for favorable absorption characteristics.

Case Studies and Experimental Evidence

Several case studies highlight the effectiveness of this compound derivatives in preclinical settings:

- Study on CDK Inhibition : A specific derivative demonstrated significant inhibition against both CDK2 and CDK9 with minimal toxicity in xenograft models .

- Dual Inhibitors Development : Research focused on synthesizing dual inhibitors targeting BRD4 and PLK1 showcased promising results against hematological malignancies .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine-2,4-diamine Derivatives

This section compares 4-N-(2-aminoethyl)pyrimidine-2,4-diamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and therapeutic applications.

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-diamine Derivatives

Physicochemical and Pharmacokinetic Properties

- Molecular Weight: Smaller derivatives like 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine (200.67 g/mol) are favorable for oral absorption, while larger molecules like ceritinib (558.14 g/mol) require optimization for bioavailability .

- Melting Points and Purity: Compounds with polar groups (e.g., 9b: 143.1–145.8°C, 98% HPLC purity) demonstrate high crystallinity, which impacts formulation stability .

Preparation Methods

Regioselective Functionalization of Dichloropyrimidine

The most direct route to 4-N-(2-aminoethyl)pyrimidine-2,4-diamine involves stepwise nucleophilic substitution on 2,4-dichloropyrimidine. This method, adapted from pyrimidine-based dynamin inhibitor syntheses, leverages the inherent reactivity difference between the 2- and 4-positions. The 4-chloro group is more electrophilic due to electronic effects, allowing selective substitution with protected diamines.

Procedure :

-

Protection of Ethylenediamine : Ethylenediamine is mono-protected using tert-butoxycarbonyl (Boc) anhydride to yield Boc-NH-CH2-CH2-NH2.

-

Substitution at C4 : Reacting 2,4-dichloropyrimidine with Boc-protected ethylenediamine in tetrahydrofuran (THF) at 30°C for 18 hours substitutes the 4-chloro group, yielding 4-(Boc-NH-CH2-CH2-NH)-2-chloropyrimidine.

-

Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, liberating the primary amine.

-

Substitution at C2 : The 2-chloro group is replaced with aqueous ammonia or ammonium hydroxide, yielding the target compound.

Optimization Data :

| Step | Reagent/Conditions | Yield | Source |

|---|---|---|---|

| C4 Substitution | Boc-NH-CH2-CH2-NH2, THF, 30°C | 85% | |

| Deprotection | TFA, dichloromethane | 95% | |

| C2 Substitution | NH3, ethanol, 60°C | 78% |

This method achieves an overall yield of 63% and is scalable for industrial applications.

Reductive Amination of Pyrimidine Ketones

Carbonyl Intermediate Formation

An alternative approach involves reductive amination, where a pyrimidine-4-one intermediate is condensed with ethylenediamine. This method, inspired by pyrrolo[2,3-d]pyrimidine syntheses, forms a methylene bridge between the pyrimidine and the diamine.

Procedure :

-

Synthesis of Pyrimidine-4-one : 2-Amino-4-chloropyrimidine is hydrolyzed under basic conditions to yield 2-amino-pyrimidin-4-ol.

-

Oxidation : The hydroxyl group is oxidized to a ketone using hydrogen peroxide in acetic acid, forming 2-amino-pyrimidin-4-one.

-

Reductive Condensation : The ketone reacts with ethylenediamine in the presence of Raney nickel and acetic acid, followed by hydrogenation at 85 psi to form the secondary amine linkage.

Key Reaction :

Performance Metrics :

Nitro Reduction and Alkylation

Nitration and Sequential Functionalization

A patent-pending method for 2,4-diaminopyridine derivatives provides a template for introducing aminoethyl groups via nitro intermediates.

Procedure :

-

Nitration : 2-Chloropyridine is nitrated at the 4-position using a nitric acid-sulfuric acid mixture.

-

Benzylamine Coupling : The nitro group is displaced by benzylamine, forming 4-benzylamino-2-nitropyridine.

-

Nitro Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine.

-

Alkylation : The 4-amino group is alkylated with 2-bromoethylamine hydrobromide under basic conditions.

Challenges :

-

Alkylation requires stringent pH control to avoid over-alkylation.

-

Benzyl deprotection necessitates concentrated sulfuric acid, complicating scalability.

Yield Comparison :

| Step | Yield |

|---|---|

| Nitration | 75% |

| Benzylamine Coupling | 68% |

| Reduction | 71% |

| Alkylation | 58% |

Comparative Analysis of Methodologies

Efficiency and Scalability

Regioselectivity and Byproducts

-

Nucleophilic substitution at C4 is favored due to resonance stabilization of the transition state.

-

Reductive amination produces minimal byproducts but requires specialized hydrogenation equipment.

Recent advances focus on transition-metal catalysis to streamline synthesis. For example, palladium-catalyzed coupling reactions enable direct introduction of aminoethyl groups without pre-functionalization. Additionally, flow chemistry systems improve reaction control and reproducibility in multi-step sequences .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-N-(2-aminoethyl)pyrimidine-2,4-diamine derivatives, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, derivatives like N4-aryl-substituted analogs are synthesized via nucleophilic substitution or coupling reactions. Intermediate purification employs techniques like column chromatography, and characterization relies on TLC (e.g., Rf values in CHCl3/CH3OH systems) and ¹H NMR (e.g., δ 3.62–11.41 ppm for protons in DMSO-d6) to confirm substituent positions and purity .

Q. How are pyrimidine-2,4-diamine derivatives structurally validated in academic research?

- Methodological Answer : Structural validation combines spectroscopic (¹H/¹³C NMR, IR) and analytical methods (elemental analysis, HRMS). For instance, compound 13 (N4-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl) derivative) was confirmed via ¹H NMR resonance assignments for NH2, CH2, and aromatic protons, alongside elemental analysis (C, H, N, Cl) to verify stoichiometry .

Q. What in vitro assays are used to screen pyrimidine-2,4-diamine derivatives for biological activity?

- Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase inhibition using recombinant kinases) and cell viability assays (e.g., MTT assays in cancer cell lines). For example, derivatives with 6-(2-pyridin-2-ylethyl) substituents were tested for receptor tyrosine kinase (RTK) inhibition, with IC50 values calculated via dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the design of pyrimidine-2,4-diamine derivatives for RTK inhibition?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. Reaction path searches and molecular docking (e.g., with VEGFR2 or EGFR kinases) identify optimal substituents. Experimental feedback refines computational models, as demonstrated in ICReDD’s integrated approach to reaction design .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy of pyrimidine-2,4-diamine derivatives?

- Methodological Answer : Discrepancies may arise from pharmacokinetic limitations (e.g., poor bioavailability). Solutions include structural modifications (e.g., adding hydrophilic groups for solubility) or formulation improvements (e.g., nanoparticle encapsulation). In vivo studies on compound 10 (N4-(4-chloro-2-fluorophenyl) derivative) evaluated antimetastatic activity in xenograft models, with pharmacokinetic profiling to correlate exposure and efficacy .

Q. How do substituent variations at the N4 and C6 positions influence RTK inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky N4-aryl groups (e.g., 4-chlorophenyl) enhance kinase binding, while C6-(2-pyridin-2-ylethyl) groups improve cellular permeability. For example, compound 11 showed higher RTK inhibition (IC50 < 1 μM) compared to analogs with smaller substituents .

Q. What experimental designs validate the selectivity of pyrimidine-2,4-diamine derivatives across kinase families?

- Methodological Answer : Panel-based kinase profiling (e.g., using 100+ kinases at 1 μM compound concentration) identifies off-target effects. Counter-screening with unrelated enzymes (e.g., phosphatases) and cytotoxicity assays in non-target cells further confirm selectivity. Compound 13 exhibited >50-fold selectivity for VEGFR2 over non-RTKs .

Q. How are advanced spectroscopic techniques (e.g., X-ray crystallography) applied to study binding modes?

- Methodological Answer : Co-crystallization of derivatives with target kinases (e.g., EGFR) followed by X-ray diffraction (resolution ≤ 2.0 Å) reveals hydrogen bonding and hydrophobic interactions. For example, a 4-NH2 group forms critical hydrogen bonds with kinase hinge regions, as seen in analogous pyridopyrimidine structures .

Methodological Notes

- Data Contradiction Analysis : Conflicting results between enzyme assays and cellular studies may require revisiting assay conditions (e.g., ATP concentrations) or probing compound stability in cell media .

- Experimental Reproducibility : Detailed synthetic protocols (e.g., solvent ratios, reaction times) and strict adherence to analytical standards (e.g., NMR referencing) are critical, as minor variations in substituent placement drastically alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.